An In-depth Technical Guide to tert-Butyldichlorophosphine
An In-depth Technical Guide to tert-Butyldichlorophosphine
CAS Number: 25979-07-1
This guide provides a comprehensive overview of tert-butyldichlorophosphine, a key building block in modern synthetic chemistry. Targeted at researchers, scientists, and professionals in drug development, this document details its properties, safe handling procedures, and critical applications, with a focus on its role in the synthesis of advanced phosphine (B1218219) ligands.
Core Properties and Specifications
tert-Butyldichlorophosphine is a reactive organophosphorus compound valued for the sterically demanding tert-butyl group it introduces. Its physical and chemical properties are summarized below.
Table 1: Physicochemical Properties of tert-Butyldichlorophosphine
| Property | Value | Reference(s) |
| CAS Number | 25979-07-1 | [1][2] |
| Molecular Formula | C₄H₉Cl₂P | [1][2] |
| Molecular Weight | 158.99 g/mol | [1][2] |
| Appearance | White to light yellow low melting crystalline mass | [1] |
| Melting Point | 44-49 °C (lit.) | [1] |
| Boiling Point | 142-150 °C (lit.) | [1] |
| Density | 0.766 g/mL at 25 °C | [1][3] |
| Solubility | Soluble in n-pentane, n-hexane, ether, toluene, THF | [1] |
| Water Solubility | Reacts rapidly with water and protic solvents | [1] |
Safety and Handling
Due to its reactivity, proper handling of tert-butyldichlorophosphine is critical. It is corrosive, air-sensitive, and reacts violently with water. Adherence to strict safety protocols is mandatory.
Table 2: GHS Hazard and Precautionary Information
| Category | Code | Description | Reference(s) |
| Pictogram | GHS05 | Corrosion | [1] |
| Signal Word | Danger | [1] | |
| Hazard Statement | H314 | Causes severe skin burns and eye damage. | [1] |
| Precautionary | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | [1] |
| Statements | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1] |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | ||
| P304+P340+P310 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor. | ||
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
Storage and Handling Protocols:
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Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1] The container must be kept tightly closed to prevent contact with air and moisture.[1]
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Handling: All manipulations should be performed in a fume hood using standard Schlenk line or glovebox techniques. Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is essential.[4] An emergency eye wash and safety shower must be readily accessible.
Reactivity and Application in Ligand Synthesis
The primary application of tert-butyldichlorophosphine is as a precursor for the synthesis of bulky, electron-rich phosphine ligands. The phosphorus-chlorine bonds are highly susceptible to nucleophilic substitution by organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi). This reaction pathway is fundamental to creating a diverse range of tertiary phosphines (R₂P(t-Bu)).
These bulky phosphine ligands are indispensable in transition metal catalysis, where they are used to enhance the efficiency and selectivity of cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. The steric bulk of the tert-butyl group influences the coordination sphere of the metal center, promoting crucial steps in the catalytic cycle like reductive elimination.
Caption: Logical overview of tert-Butyldichlorophosphine properties and applications.
Experimental Protocols
The following protocols provide examples of the synthesis and use of tert-butyldichlorophosphine. All operations must be conducted under an inert atmosphere.
Protocol 1: In Situ Preparation and Reaction for Tertiary Phosphine Borane (B79455) Synthesis
This one-pot procedure details the formation of tert-butyldichlorophosphine in situ from PCl₃, followed by reaction with a second Grignard reagent to form a tertiary phosphine, which is then protected as a borane adduct.
Methodology:
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An oven-dried flask equipped with a magnetic stir bar is charged with anhydrous diethyl ether and purged with argon for 20 minutes.
-
The flask is cooled to 0°C in an ice bath. Phosphorus trichloride (B1173362) (PCl₃, 1.0 equivalent) is added via syringe.
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tert-Butylmagnesium chloride (t-BuMgCl, 1.0 equivalent) is added dropwise via syringe, and the mixture is stirred at 0°C for 10 minutes.
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The reaction is warmed to room temperature and stirred for an additional 40 minutes, completing the formation of tert-butyldichlorophosphine.
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The flask is re-cooled to 0°C, and a second Grignard reagent (e.g., methylmagnesium chloride, MeMgCl, 2.2 equivalents) is added dropwise.
-
The mixture is stirred for 10 minutes at 0°C, then warmed to room temperature and stirred for 20 minutes.
-
After cooling back to 0°C, a solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF, 1.2 equivalents) is added dropwise.
-
The reaction is stirred for 10 minutes at 0°C, then warmed to room temperature and stirred for at least 30 minutes.
-
The reaction is quenched by slow addition to a stirred solution of 1 M HCl at 0°C.
-
The product is extracted with diethyl ether, washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Caption: Workflow for the one-pot synthesis of tertiary phosphine boranes.
Protocol 2: Synthesis of Di-tert-butylphenylphosphine (B1296755)
This procedure describes the synthesis of a bulky monoalkyl-diaryl phosphine ligand from a related precursor, di-tert-butylchlorophosphine (B1329828), which can be synthesized from tert-butyldichlorophosphine. The principle of substituting a chloride with a Grignard reagent is identical.[5]
Methodology:
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Prepare phenylmagnesium bromide (PhMgBr) in a 1 L three-necked flask by reacting bromobenzene (B47551) (27 g) with magnesium turnings (5 g) in 400 mL of dry THF under a nitrogen atmosphere. Reflux the mixture for 2 hours and then cool to room temperature.
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To the freshly prepared Grignard reagent, add tetrakis(triphenylphosphine)palladium(0) (2 g) and stir for 10 minutes.
-
Add di-tert-butylchlorophosphine (33 g) dropwise at room temperature.
-
Reflux the reaction mixture for 3 hours.
-
Cool the flask in an ice-water bath and quench the reaction by the dropwise addition of 200 mL of saturated aqueous ammonium (B1175870) chloride solution.
-
Perform a liquid-liquid separation. The organic phase is collected, and the solvent is removed.
-
The crude product is dissolved in methanol (B129727) to induce crystallization.
-
The resulting white solid is collected by filtration to yield di-tert-butylphenylphosphine (36 g, 94.7% yield).[5]
Caption: Role of t-BuPCl₂ in synthesis of ligands for catalytic cycles.
References
- 1. The synthesis of deuteriated tri‐tert‐butyl phosphine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. Di-tert-butylchlorophosphane synthesis - chemicalbook [chemicalbook.com]
- 5. DI-TERT-BUTYLPHENYLPHOSPHINE synthesis - chemicalbook [chemicalbook.com]
